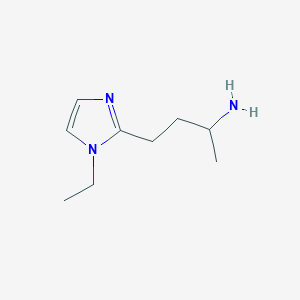
4-(1-Phenylethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylethyl)oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
The synthesis of 4-(1-Phenylethyl)oxazolidin-2-one can be achieved through several methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another common method involves the use of 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates, which can be converted into cyclic carbamates using different reagents and catalysts .
Chemical Reactions Analysis
4-(1-Phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(1-Phenylethyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the bacterial ribosome, specifically binding to the peptidyl transferase center, thereby inhibiting the formation of the initiation complex for protein synthesis. This unique mechanism of action makes it effective against bacteria that have developed resistance to other antibiotics .
Comparison with Similar Compounds
4-(1-Phenylethyl)oxazolidin-2-one is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds in the oxazolidinone class include:
Linezolid: Known for its effectiveness against a wide range of Gram-positive bacteria.
Tedizolid: Another oxazolidinone with similar antibacterial properties but with improved potency and reduced side effects.
These compounds share the oxazolidinone ring structure but differ in their specific substituents and pharmacological properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(1-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-14-11(13)12-10/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI Key |
NKURPARMBKSIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)


![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)


